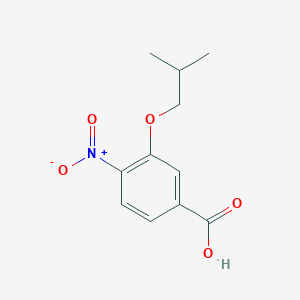

3-异丁氧基-4-硝基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Isobutoxy-4-nitrobenzoic acid is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.23 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for 3-Isobutoxy-4-nitrobenzoic acid is1S/C11H13NO5/c1-7(2)6-17-10-5-8(11(13)14)3-4-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

3-Isobutoxy-4-nitrobenzoic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 239.23 . The compound should be stored at room temperature .科学研究应用

晶体结构和理化性质

研究探索了各种硝基苯甲酸配合物的合成和晶体结构。例如,已合成了 3-硝基-4-羟基苯甲酸的 Zn(II) 和 Co(II) 配合物,并通过 X 射线晶体学确定了它们的结构。这些化合物表现出独特的键合特征和物理性质,例如热稳定性和磁性,可用于解释它们的抗惊厥活性 (D'angelo 等人,2008)。

发光和量子产率

已使用硝基苯甲酸配体开发了基于发光镧系离子配位聚合物。这些配合物通过 X 射线晶体学和发光光谱表征,展示了固体中的发光性质。例如,硝基苯甲酸的 Eu(III) 和 Tb(III) 配合物表现出弱发光,并且在含甲醇的 Eu(III) 和 Tb(III) 溶液中的量子产率约为 1-3% (de Bettencourt-Dias 和 Viswanathan,2006)。

衍生物的合成和工业应用

已经报道了从硝基苯甲酸衍生物合成衍生物,如 3-氨基苯甲酸。这些衍生物在有机化学中很重要,被用作医药和染料生产的中间体。例如,3-氨基苯甲酸是生产压敏复制材料和合成抗炎镇痛药的关键原料 (尹群,2010)。

溶解度和热力学模型

已经研究了 3-甲基-4-硝基苯甲酸在各种溶剂中的溶解度和热力学性质。这些研究对于理解溶解过程和优化硝基苯甲酸衍生物的纯化至关重要。研究表明,此类化合物的溶解过程是自发的吸热过程,其溶解度随温度升高而增加 (Wu 等人,2016)。

缓蚀

已经研究了 3-硝基苯甲酸在酸性环境中抑制低碳钢和铝等金属腐蚀的有效性。包括失重和极化技术在内的理论和实验研究表明,3-硝基苯甲酸在金属表面形成保护层,防止腐蚀 (Eddy 等人,2018)。

安全和危害

The compound is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Nitrobenzoic acid derivatives have been studied as inhibitors of the androgen receptor (ar) and coactivator proteins interaction . This interaction plays a critical role in AR-mediated prostate cancer cell growth .

Mode of Action

Nitro compounds, in general, are known to undergo a series of reactions involving the reduction of the nitro group . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, having a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

Nitrobenzoic acid derivatives have been shown to inhibit the ar–coactivator interaction and ar transactivation . This suggests that the compound may affect the AR-mediated signaling pathway, which is crucial for prostate cancer cell growth .

Pharmacokinetics

The polar character of the nitro group can influence the compound’s pharmacokinetic properties, including its solubility and bioavailability .

Result of Action

Nitrobenzoic acid derivatives have been shown to exhibit antiproliferative activity on prostate cancer cells by inhibiting the ar–coactivator interaction and ar transactivation .

属性

IUPAC Name |

3-(2-methylpropoxy)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-7(2)6-17-10-5-8(11(13)14)3-4-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVWCLJLGYDWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2365591.png)

![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365596.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2365611.png)